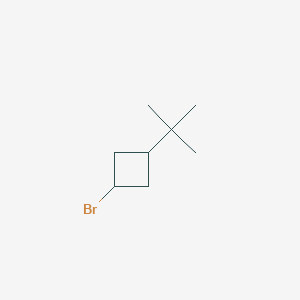

1-Bromo-3-tert-butylcyclobutane

Description

1-Bromo-3-tert-butylcyclobutane is a brominated cyclobutane derivative featuring a tert-butyl substituent at the 3-position and a bromine atom at the 1-position of the four-membered ring. The compound’s strained cyclobutane ring and bulky tert-butyl group impart unique steric and electronic properties, influencing its reactivity and stability.

Properties

IUPAC Name |

1-bromo-3-tert-butylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNGRQQSGXOABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butylcyclobutane can be synthesized through the bromination of 3-tert-butylcyclobutene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 1-Bromo-3-tert-butylcyclobutane may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-tert-butylcyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Nucleophilic Substitution: Products like 3-tert-butylcyclobutanol or 3-tert-butylcyclobutanenitrile.

Elimination Reactions: Alkenes such as 3-tert-butylcyclobutene.

Scientific Research Applications

1-Bromo-3-tert-butylcyclobutane is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Materials Science: It is employed in the preparation of polymers and other advanced materials.

Chemical Biology: The compound is used in studies involving the modification of biological molecules and pathways

Mechanism of Action

The mechanism of action of 1-Bromo-3-tert-butylcyclobutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-Bromo-3-tert-butylcyclobutane, highlighting differences in substituents, molecular formulas, and properties:

Key Insights:

- Steric Effects : The tert-butyl group in 1-Bromo-3-tert-butylcyclobutane introduces significant steric hindrance, likely slowing substitution reactions compared to smaller substituents (e.g., Cl or CH₃) in analogs like 1-Bromo-3-chlorocyclobutane .

- Ring Strain : Cyclobutane derivatives exhibit moderate ring strain (~26 kcal/mol), making them less reactive than bicyclo[1.1.0]butane but more reactive than linear alkanes like 1-Bromo-3-Methylbutane .

- Regulatory Considerations : Brominated alkanes (e.g., 1-Bromo-3-Methylbutane) are classified as hazardous (UN2341/ERG 130), suggesting similar handling precautions for 1-Bromo-3-tert-butylcyclobutane .

Biological Activity

1-Bromo-3-tert-butylcyclobutane is a cyclobutane derivative that has garnered interest in the field of organic chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed exploration of the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

1-Bromo-3-tert-butylcyclobutane has the molecular formula and a molecular weight of 207.11 g/mol. Its structure features a bromine atom and a tert-butyl group attached to a cyclobutane ring, which influences its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

The biological mechanisms by which 1-bromo-3-tert-butylcyclobutane may exert its effects are not fully elucidated. However, it is hypothesized that:

- Radical Reactions : The compound can undergo radical reactions when exposed to heat or light, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules such as DNA and proteins.

- Enzyme Interaction : Similar compounds have been shown to interact with specific enzymes or receptors, modulating their activity and influencing cellular processes, including apoptosis and cell proliferation.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various cyclobutane derivatives, it was found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria. While 1-bromo-3-tert-butylcyclobutane was not specifically tested, its structural similarities suggest it may exhibit comparable effects.

Study 2: Cytotoxicity in Cancer Cell Lines

Research into structurally related cyclobutane derivatives revealed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer. These findings indicate that further investigation into 1-bromo-3-tert-butylcyclobutane could yield valuable insights into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparison table is provided below to highlight the structural features and biological activities of 1-bromo-3-tert-butylcyclobutane relative to similar compounds:

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| 1-Bromo-3-tert-butylcyclobutane | Tert-butyl group; bromine substitution | Potential antimicrobial and anticancer effects |

| 1-Bromo-2-methylcyclobutane | Methyl group at position 2 | Antimicrobial activity |

| 3-Bromo-1-cyclobutylmethanol | Hydroxyl group instead of tert-butyl | Cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.